molecular formula C25H27NO6 B11304635 N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11304635
M. Wt: 437.5 g/mol
InChI Key: LRKOUHQRTLNNGO-FZCLLLDFSA-N
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Description

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines elements of chromen, propyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives and amide-containing molecules, such as:

Uniqueness

What sets 2-{2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-PHENYLPROPANOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(2S)-2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H27NO6/c1-4-8-18-14-22(27)32-23-15(2)21(12-11-19(18)23)31-16(3)24(28)26-20(25(29)30)13-17-9-6-5-7-10-17/h5-7,9-12,14,16,20H,4,8,13H2,1-3H3,(H,26,28)(H,29,30)/t16?,20-/m0/s1

InChI Key

LRKOUHQRTLNNGO-FZCLLLDFSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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